Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

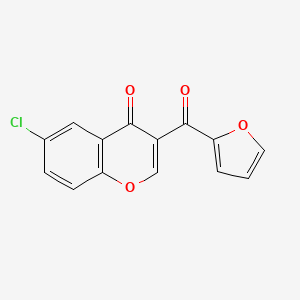

エチル(4-クロロフェニル)(トリメチルシリル)カルバメートは、分子式がC12H18ClNO2Si、分子量が271.82 g/molである化学化合物です この化合物は、カルバメート基、クロロフェニル基、トリメチルシリル基を含む独特の構造で知られています。

準備方法

合成経路と反応条件

エチル(4-クロロフェニル)(トリメチルシリル)カルバメートの合成は、通常、4-クロロフェニルイソシアネートとエチルトリメチルシリルカルバメートを制御された条件下で反応させることを含みます。この反応は通常、窒素またはアルゴンなどの不活性雰囲気中で行われ、望ましくない副反応を防止します。反応混合物を室温またはわずかに高温で撹拌し、反応が完了するまで続けられます。その後、再結晶またはカラムクロマトグラフィーなどの標準的な手法を使用して、生成物を精製します。

工業的製造方法

工業的な環境では、エチル(4-クロロフェニル)(トリメチルシリル)カルバメートの製造は、大規模なバッチ式または連続フロープロセスを伴う場合があります。反応条件は、副生成物の生成を最小限に抑えながら、収率と純度を最大化するように最適化されます。最終生成物が要求される仕様を満たすように、高速液体クロマトグラフィー(HPLC)などの高度な精製技術が使用される場合があります。

化学反応の分析

反応の種類

エチル(4-クロロフェニル)(トリメチルシリル)カルバメートは、次のものを含むさまざまな種類の化学反応を起こす可能性があります。

酸化: この化合物は酸化されて、対応する酸化物または他の酸化された誘導体を形成することができる。

還元: 還元反応は、還元されたカルバメート誘導体の形成につながる可能性があります。

置換: クロロフェニル基は求核置換反応を起こすことができ、さまざまな置換された生成物の形成につながります。

一般的な試薬と条件

酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの一般的な酸化剤を使用することができます。

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。

置換: アミン、チオール、アルコキシドなどの求核剤は、置換反応で使用できます。

生成される主な生成物

これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物またはヒドロキシル化された誘導体を生成する可能性がある一方、置換反応はさまざまな置換されたカルバメートを生成する可能性があります。

科学的研究の応用

エチル(4-クロロフェニル)(トリメチルシリル)カルバメートは、科学研究においていくつかの用途があります。

化学: この化合物は、特にカルバメート誘導体の形成において、有機合成における試薬として使用されます。

生物学: この化合物は、酵素阻害またはタンパク質修飾を含む研究に使用される可能性があります。

工業: この化合物は、特殊化学品の製造または他の化合物の合成における中間体として使用できます。

作用機序

エチル(4-クロロフェニル)(トリメチルシリル)カルバメートの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。カルバメート基は、酵素の活性部位と共有結合を形成し、酵素活性の阻害または修飾につながる可能性があります。クロロフェニル基とトリメチルシリル基も、化合物の全体的な反応性と結合親和性に寄与する可能性があります。

類似の化合物との比較

エチル(4-クロロフェニル)(トリメチルシリル)カルバメートは、次のものなどの他の類似の化合物と比較することができます。

エチル(4-クロロフェニル)カルバメート: トリメチルシリル基がないため、反応性と用途が異なる可能性があります。

エチル(トリメチルシリル)カルバメート: クロロフェニル基がないため、化学的性質と用途が異なります。

メチル(4-クロロフェニル)(トリメチルシリル)カルバメート: 同様の構造ですが、エチル基ではなくメチル基を持っているため、反応における挙動に影響を与える可能性があります。

エチル(4-クロロフェニル)(トリメチルシリル)カルバメートにおけるトリメチルシリル基の存在は、この基が特定の化学反応における化合物の安定性と反応性を高めることができるため、この化合物をユニークなものにします。

類似化合物との比較

Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate can be compared with other similar compounds, such as:

Ethyl (4-chlorophenyl)carbamate: Lacks the trimethylsilyl group, which may affect its reactivity and applications.

Ethyl (trimethylsilyl)carbamate: Lacks the chlorophenyl group, leading to different chemical properties and uses.

Mthis compound: Similar structure but with a methyl group instead of an ethyl group, which can influence its behavior in reactions.

The presence of the trimethylsilyl group in this compound makes it unique, as this group can enhance the compound’s stability and reactivity in certain chemical reactions.

特性

CAS番号 |

89566-56-3 |

|---|---|

分子式 |

C12H18ClNO2Si |

分子量 |

271.81 g/mol |

IUPAC名 |

ethyl N-(4-chlorophenyl)-N-trimethylsilylcarbamate |

InChI |

InChI=1S/C12H18ClNO2Si/c1-5-16-12(15)14(17(2,3)4)11-8-6-10(13)7-9-11/h6-9H,5H2,1-4H3 |

InChIキー |

HUIKMUCVDHXLPK-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)N(C1=CC=C(C=C1)Cl)[Si](C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B11848024.png)

![6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11848027.png)

![2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11848032.png)

![3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B11848035.png)